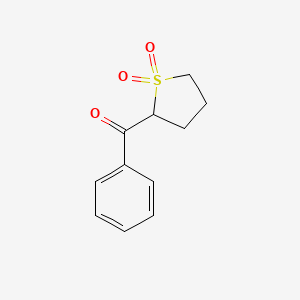
Methanone, phenyl(tetrahydro-1,1-dioxido-2-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a member of the thiazole family, which is known for its diverse biological activities . This compound is characterized by the presence of a phenyl group attached to a thienyl ring, which is further connected to a methanone group.
Vorbereitungsmethoden
The synthesis of methanone, phenyl(tetrahydro-1,1-dioxido-2-thienyl)- can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Methanone, phenyl(tetrahydro-1,1-dioxido-2-thienyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thioethers.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial and antifungal properties . In medicine, it is being explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities . In industry, it is utilized in the production of dyes, biocides, and other chemical intermediates .
Wirkmechanismus
The mechanism of action of methanone, phenyl(tetrahydro-1,1-dioxido-2-thienyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to be due to its ability to disrupt the cell membrane of microorganisms . Its anti-inflammatory effects may be attributed to its inhibition of certain enzymes involved in the inflammatory response . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Methanone, phenyl(tetrahydro-1,1-dioxido-2-thienyl)- can be compared with other similar compounds such as phenyl 2-thienyl ketone and 2-benzoylthiophene . These compounds share similar structural features but may differ in their specific chemical properties and biological activities. For example, phenyl 2-thienyl ketone is known for its use in organic synthesis, while 2-benzoylthiophene has been studied for its potential anticancer properties . The uniqueness of methanone, phenyl(tetrahydro-1,1-dioxido-2-thienyl)- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biologische Aktivität
Methanone, phenyl(tetrahydro-1,1-dioxido-2-thienyl)- (CAS Number: 24463-84-1) is a compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₁₂O₃S
- Molecular Weight : 224.276 g/mol
- Density : 1.301 g/cm³
- Boiling Point : 441.3ºC at 760 mmHg
- LogP : 2.527
Biological Activity Overview
Research indicates that Methanone, phenyl(tetrahydro-1,1-dioxido-2-thienyl)- exhibits a range of biological activities:
Antimicrobial Activity
Studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of related thienyl compounds have shown promising antibacterial effects against various pathogens including E. coli and S. aureus. The mechanism often involves interaction with bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including HeLa cells and A549 lung carcinoma cells. The activity is often attributed to the ability of the compound to induce apoptosis or inhibit cell proliferation through specific molecular interactions.
The biological activity of Methanone, phenyl(tetrahydro-1,1-dioxido-2-thienyl)- is primarily mediated through:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes.
- Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways, thus influencing cell behavior.
Table 1: Biological Activity Summary
Detailed Research Findings
- Antimicrobial Studies : Research indicated that methanolic extracts containing similar thienyl compounds displayed significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 62.5 to 78.12 µg/mL against resistant strains such as MRSA .
- Anticancer Efficacy : In vitro assays revealed that compounds related to Methanone affected cell viability in HeLa and A549 cell lines with IC50 values indicating effective concentration levels for therapeutic applications .
- Mechanistic Insights : Studies have shown that the thienyl moiety can form hydrogen bonds with key amino acids in target proteins, enhancing binding affinity and specificity .
Eigenschaften
CAS-Nummer |
24463-84-1 |
|---|---|
Molekularformel |
C11H12O3S |
Molekulargewicht |
224.28 g/mol |
IUPAC-Name |
(1,1-dioxothiolan-2-yl)-phenylmethanone |
InChI |
InChI=1S/C11H12O3S/c12-11(9-5-2-1-3-6-9)10-7-4-8-15(10,13)14/h1-3,5-6,10H,4,7-8H2 |
InChI-Schlüssel |
ZIANEVREFSCQGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(S(=O)(=O)C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















